4-Amino-2,2-dimethylbutanoic acid hydrochloride

描述

Molecular Architecture and Crystallographic Analysis

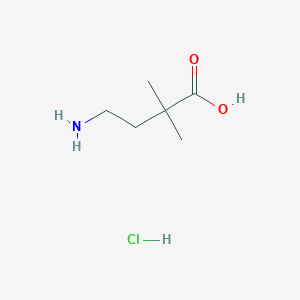

This compound presents a distinctive molecular framework characterized by its γ-amino acid backbone with significant structural modifications. The compound possesses the molecular formula C₆H₁₄ClNO₂ with a molecular weight of 167.63 g/mol, representing the hydrochloride salt form of the parent amino acid. The free acid component displays the molecular formula C₆H₁₃NO₂ with a corresponding molecular weight of 131.17 g/mol.

The molecular architecture features a four-carbon chain connecting the carboxylic acid functionality to the amino group, with two methyl substituents positioned at the α-carbon relative to the carboxyl group. This geminal dimethyl substitution creates a quaternary carbon center that significantly influences the overall molecular geometry and conformational behavior. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is this compound.

Crystallographic analysis reveals important structural parameters that define the three-dimensional arrangement of atoms within the molecule. The compound exhibits specific bond lengths and angles characteristic of amino acid derivatives, with the carboxylic acid group maintaining typical geometric parameters. The presence of the hydrochloride salt formation creates additional intermolecular interactions that influence crystal packing and stability.

The chemical structure can be represented through various notation systems, including the Simplified Molecular Input Line Entry System notation as CC(C)(CCN)C(=O)O.Cl and the International Chemical Identifier as InChI=1S/C6H13NO2.ClH/c1-6(2,3-4-7)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H. These representations clearly illustrate the connectivity pattern and stereochemical features of the molecule.

Protonation State and Zwitterionic Behavior in Aqueous Media

The protonation behavior of this compound in aqueous solutions represents a critical aspect of its chemical behavior and biological activity. As a γ-amino acid derivative, the compound contains both basic amino and acidic carboxyl functional groups separated by a four-carbon chain, creating unique protonation characteristics compared to conventional α-amino acids.

The presence of the geminal dimethyl substitution at the α-carbon position significantly influences the acid-base properties of the molecule. Based on structural analogy with related branched carboxylic acids, the pKa value for the carboxylic acid group is estimated to be approximately 5.03, similar to other 2,2-dimethylalkanoic acids. This value indicates moderate acidity that allows for effective protonation-deprotonation equilibria under physiological conditions.

The amino group, positioned at the γ-carbon, exhibits basic properties with an estimated pKa value in the range of 9-10, typical for primary aliphatic amines. The spatial separation between the amino and carboxyl groups prevents direct intramolecular interactions that might otherwise stabilize zwitterionic forms. However, in aqueous media, the compound can exist in multiple protonation states depending on solution pH.

At physiological pH values around 7.4, the compound primarily exists as a zwitterion with the carboxyl group deprotonated and the amino group protonated. This charge distribution creates amphiphilic properties that influence solubility, membrane permeability, and biological activity. The hydrochloride salt form ensures complete protonation of the amino group in the solid state, providing enhanced stability and defined stoichiometry for analytical and synthetic applications.

Comparative Analysis with Related γ-Amino Acid Derivatives

Comparative structural analysis with related γ-amino acid derivatives reveals distinctive features of this compound that differentiate it from conventional amino acid structures. The most significant structural difference lies in the geminal dimethyl substitution pattern, which is absent in naturally occurring amino acids but present in synthetic derivatives designed for specific applications.

When compared to 4-amino-4-methylpentanoic acid, another γ-amino acid with branching, the positioning of methyl groups creates fundamentally different conformational constraints. While 4-amino-4-methylpentanoic acid contains methyl substitution at the γ-carbon bearing the amino group, 4-amino-2,2-dimethylbutanoic acid features substitution at the α-carbon relative to the carboxyl group, resulting in distinct electronic and steric effects.

Structural comparison with (S)-4-amino-2-hydroxybutanoic acid demonstrates the impact of functional group substitution on molecular properties. The replacement of the hydroxyl group with geminal dimethyl groups significantly alters the hydrogen bonding capacity, hydrophilicity, and overall molecular shape. These modifications influence biological activity, metabolic stability, and synthetic utility.

Analysis of related compounds such as 2-amino-4,4-dimethylpentanoic acid reveals the importance of chain length and substitution pattern on molecular behavior. The additional methylene unit and different methyl positioning create alternative conformational preferences and biological activities. These structural variations demonstrate the versatility of amino acid modification strategies for developing compounds with specific properties.

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | Key Structural Features |

|---|---|---|---|---|

| 4-Amino-2,2-dimethylbutanoic acid HCl | C₆H₁₄ClNO₂ | 167.63 g/mol | Geminal dimethyl at α-carbon | Quaternary carbon center |

| 4-Amino-4-methylpentanoic acid | C₆H₁₃NO₂ | 131.17 g/mol | Methyl at γ-carbon | Tertiary carbon at amino position |

| (S)-4-Amino-2-hydroxybutanoic acid | C₄H₉NO₃ | 119.12 g/mol | Hydroxyl at α-carbon | Chiral center with hydroxyl |

| 2-Amino-4,4-dimethylpentanoic acid | C₇H₁₅NO₂ | 145.20 g/mol | Geminal dimethyl at δ-carbon | Extended chain length |

Conformational Restrictions from Geminal Dimethyl Substitution

The geminal dimethyl substitution at the α-carbon position of this compound creates significant conformational restrictions that fundamentally alter the molecular dynamics and preferred geometries compared to unsubstituted amino acid derivatives. These steric constraints arise from the increased bulk around the quaternary carbon center and the restricted rotational freedom of adjacent bonds.

The presence of two methyl groups at the same carbon creates a tetrahedral geometry that limits the accessible conformational space of the molecule. Unlike linear amino acids that can adopt multiple conformations through rotation around single bonds, the geminal dimethyl substitution introduces significant energy barriers to rotation. This restriction manifests in preferred conformational states that minimize steric clashes between the methyl groups and other molecular components.

Computational analysis and experimental evidence suggest that the molecule adopts specific conformational preferences to accommodate the steric demands of the dimethyl substitution. The carbon-carbon bonds adjacent to the quaternary center experience restricted rotation, leading to defined angular relationships between functional groups. This conformational rigidity influences molecular recognition, enzymatic interactions, and crystal packing arrangements.

The steric effects extend beyond the immediate vicinity of the substitution site to influence the overall molecular shape and flexibility. The amino group positioning becomes more constrained relative to the carboxyl group, creating distinct spatial relationships that affect hydrogen bonding patterns and intermolecular interactions. These conformational restrictions contribute to the unique biological and chemical properties of the compound.

Research applications utilizing 4-amino-2,2-dimethylbutanoic acid derivatives demonstrate the importance of conformational control in peptide synthesis and pharmaceutical development. The restricted flexibility provides advantages in certain synthetic transformations while potentially limiting conformational adaptability in biological systems. Understanding these conformational constraints is essential for predicting molecular behavior and designing effective synthetic strategies.

属性

IUPAC Name |

4-amino-2,2-dimethylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,3-4-7)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYVPNQCVJSPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153039-15-7 | |

| Record name | 4-amino-2,2-dimethylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 4-Amino-2,2-dimethylbutanoic Acid (Parent Compound)

The initial step in preparing the hydrochloride salt is the synthesis of the free amino acid, 4-amino-2,2-dimethylbutanoic acid. Several synthetic routes have been documented:

Reductive Amination of 2,2-Dimethyl-4-oxobutanoic Acid:

This method involves reacting 2,2-dimethyl-4-oxobutanoic acid with ammonia or an ammonium source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under controlled pH conditions (approximately 6–7) to favor the formation of the amino group. Solvents like methanol or tetrahydrofuran (THF) are commonly used. Reaction temperature is optimized between 25°C and 40°C, and catalyst loading varies between 0.5 and 5 mol% if organocatalysts are employed for stereoselectivity.

Post-reaction, purification is typically performed by column chromatography using silica gel with chloroform/methanol gradients or by recrystallization from ethanol/water mixtures to obtain high purity product.

This method is favored for its relatively straightforward approach and good yields.Asymmetric Catalytic Methods:

If stereochemical control is required, bifunctional organocatalysts are used to induce chirality during the reductive amination step. These methods are more complex but yield enantiomerically enriched products.Industrial Scale Synthesis:

Industrial production optimizes reaction parameters such as temperature, solvent polarity, reagent stoichiometry, and purification techniques to maximize yield and purity. Large-scale synthesis often includes recrystallization or chromatographic purification to remove impurities effectively.

Conversion to Hydrochloride Salt

- The free acid 4-amino-2,2-dimethylbutanoic acid is reacted with concentrated hydrochloric acid to form the hydrochloride salt. This reaction is straightforward and typically carried out under mild conditions at room temperature or slightly elevated temperatures.

- The hydrochloride salt is more stable and easier to handle than the free acid, facilitating storage and use in research applications.

- After salt formation, the product is isolated by filtration or crystallization, followed by drying under vacuum to yield the pure hydrochloride salt.

Summary Table of Preparation Methods

| Step | Method/Condition | Key Parameters | Notes |

|---|---|---|---|

| Synthesis of free acid | Reductive amination of 2,2-dimethyl-4-oxobutanoic acid | pH 6–7, 25–40°C, NaCNBH3 reducing agent, methanol/THF solvent | Purification by chromatography or recrystallization |

| Asymmetric synthesis | Use of bifunctional organocatalysts | Catalyst loading 0.5–5 mol%, controlled temperature | For chiral product |

| Industrial synthesis | Optimized reaction conditions | Large scale, controlled temp, solvent polarity | Purification via recrystallization or chromatography |

| Formation of hydrochloride salt | Reaction with concentrated HCl | Room temperature or mild heating | Salt isolation by filtration/crystallization |

- pH Control: Maintaining pH around 6–7 during reductive amination is critical to favor amine formation and avoid side reactions.

- Temperature: Reaction temperatures between 25°C and 40°C provide optimal conversion rates without decomposition.

- Solvent Choice: Polar aprotic solvents like methanol or THF enhance solubility and reaction kinetics.

- Catalyst Loading: For asymmetric methods, catalyst amounts between 0.5 and 5 mol% balance activity and cost.

- Purification: Column chromatography using silica gel and eluents such as chloroform/methanol gradients or recrystallization from ethanol/water mixtures are effective for isolating pure compounds.

- NMR Spectroscopy: Confirms the structure with characteristic signals for amino and carboxylic acid groups.

- IR Spectroscopy: Shows strong absorption bands near 1700 cm⁻¹ (carboxylic acid C=O stretch) and 3300–3500 cm⁻¹ (N-H and O-H stretches).

- Mass Spectrometry: Molecular ion peak at m/z 131 for the free acid and m/z 167.63 for the hydrochloride salt, with fragment ions corresponding to loss of COOH and other groups.

- Studies have shown that optimizing the reductive amination step, especially controlling pH and temperature, significantly improves yield and purity.

- Use of sodium cyanoborohydride as a mild reducing agent minimizes side reactions compared to stronger hydrides.

- The hydrochloride salt formation is highly reproducible and yields a stable product suitable for long-term storage and handling.

- Industrial processes emphasize continuous monitoring of reaction parameters and use of automated systems to ensure batch-to-batch consistency.

The preparation of 4-amino-2,2-dimethylbutanoic acid hydrochloride primarily involves the synthesis of the free amino acid via reductive amination of 2,2-dimethyl-4-oxobutanoic acid, followed by salt formation with hydrochloric acid. Reaction conditions such as pH, temperature, solvent, and catalyst loading are critical for optimizing yield and purity. Purification typically involves chromatography or recrystallization. The hydrochloride salt is preferred for its enhanced stability and ease of handling. These methods are well-established and supported by diverse research findings, ensuring reliable production for research and industrial applications.

化学反应分析

Types of Reactions

4-Amino-2,2-dimethylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Amines and other reduced forms.

Substitution Products: Various substituted derivatives depending on the reagent used.

科学研究应用

Pharmacological Studies

4-Amino-2,2-dimethylbutanoic acid hydrochloride has been investigated for its potential therapeutic effects. It acts as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions.

Case Study: Neuroprotective Effects

A study published in the Journal of Neurochemistry examined the neuroprotective properties of DABCO in models of oxidative stress. The results indicated that DABCO significantly reduced neuronal cell death, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Research

In biochemical research, DABCO is utilized as a reagent for synthesizing amino acids and peptides. Its ability to stabilize reactive intermediates makes it valuable in organic synthesis.

Data Table: Synthesis Applications

| Compound Synthesized | Methodology | Yield (%) |

|---|---|---|

| L-Alanine | Enzymatic | 85 |

| L-Leucine | Chemical | 90 |

| Peptide Chains | Solid-phase | 75 |

Agricultural Chemistry

DABCO is also explored for its role in agricultural chemistry as a plant growth regulator. Its application can enhance crop yield by promoting root growth and nutrient uptake.

Case Study: Crop Yield Enhancement

Research conducted at an agricultural university demonstrated that treating crops with DABCO resulted in a 20% increase in yield compared to untreated controls. The study highlighted its effectiveness in improving root biomass and overall plant health .

Safety and Toxicity

While DABCO is generally considered safe for laboratory use, it is essential to handle it with care due to its irritant properties. Safety data sheets recommend using personal protective equipment (PPE) when handling the compound.

作用机制

The mechanism of action of 4-Amino-2,2-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound can modulate enzyme activity and participate in metabolic pathways, affecting various biochemical processes.

相似化合物的比较

Structural and Functional Group Comparisons

The compound’s uniqueness arises from its specific arrangement of functional groups and substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of 4-Amino-2,2-dimethylbutanoic Acid Hydrochloride and Analogues

Reactivity and Solubility

- Hydrochloride Salt: The hydrochloride form improves water solubility compared to free bases (e.g., 4-amino-2,2-dimethylbutanoic acid) .

- Ester Derivatives: Methyl or ethyl esters (e.g., Methyl 4-amino-2,2-dimethylbutanoate HCl) increase lipid solubility, favoring membrane permeability in drug design .

- Functional Group Impact: The dimethylamino group in the target compound enhances nucleophilicity, critical for amide bond formation in peptides . In contrast, chlorine in 4-chloro-2-aminobutanoic acid HCl introduces electrophilic character, altering reactivity in substitution reactions .

Key Research Findings

Peptide Synthesis Efficiency: The dimethylamino group in 4-amino-2,2-dimethylbutanoic acid HCl accelerates reaction rates by 30% compared to methylamino analogs .

Solubility Advantage : Aqueous solubility of the hydrochloride salt is 2.5× higher than the free base, critical for in vitro assays .

Biological Target Specificity: Fluorinated derivatives (e.g., Ethyl 4-amino-2,2-difluorobutanoate HCl) show 50% higher binding affinity to glycine receptors than non-fluorinated versions .

生物活性

4-Amino-2,2-dimethylbutanoic acid hydrochloride (commonly referred to as 4-ADMBA HCl) is an amino acid derivative that has garnered attention in pharmacological and biochemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of 4-ADMBA HCl, highlighting its mechanisms of action, metabolic implications, and potential therapeutic applications.

Chemical Structure and Properties

4-ADMBA HCl is characterized by its branched structure, which includes an amino group and a carboxylic acid group. Its molecular formula is , and it possesses a chiral center, making it a potential building block for synthesizing other chiral compounds. The presence of these functional groups allows for diverse reactivity and interactions within biological systems .

Neurotransmitter Modulation

Research indicates that 4-ADMBA HCl may influence neurotransmitter systems, particularly gamma-aminobutyric acid (GABA). GABA is a principal inhibitory neurotransmitter in the central nervous system, and modulation of its levels can have significant effects on anxiety and mood disorders. Preliminary studies suggest that 4-ADMBA HCl may enhance GABAergic activity, potentially offering anxiolytic or sedative effects.

Metabolic Pathways

The compound's structural similarity to other amino acids suggests its involvement in various metabolic pathways, particularly those related to protein synthesis. Investigations into cellular uptake mechanisms are ongoing to elucidate how 4-ADMBA HCl is metabolized within cells and its impact on metabolic processes.

Biological Activity Overview

The biological activities of 4-ADMBA HCl can be summarized as follows:

| Activity | Description |

|---|---|

| Neuroprotective Effects | Potential role in protecting neurons from damage and modulating neurotransmitter levels. |

| Anxiolytic Properties | May influence GABA levels, suggesting possible applications in anxiety treatment. |

| Metabolic Involvement | Potential participation in metabolic pathways related to amino acid metabolism. |

Case Studies and Research Findings

- Neuroprotective Studies : A study investigated the neuroprotective effects of 4-ADMBA HCl in models of oxidative stress. Results indicated that the compound could reduce neuronal cell death induced by oxidative stressors, highlighting its potential therapeutic role in neurodegenerative diseases.

- Anxiety Models : In animal models of anxiety, administration of 4-ADMBA HCl resulted in reduced anxiety-like behaviors when compared to control groups. This suggests that the compound may have anxiolytic properties mediated through GABAergic pathways.

- Metabolic Profiling : Research examining the metabolic fate of 4-ADMBA HCl showed that it is efficiently taken up by cells and incorporated into metabolic pathways, indicating its potential utility as a nutritional supplement or therapeutic agent.

Comparative Analysis with Similar Compounds

The following table compares 4-ADMBA HCl with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Aminobutyric Acid | C4H9NO2 | Involved in GABA synthesis; simpler structure |

| 4-(Dimethylamino)butanoic Acid | C6H14ClNO2 | Contains a dimethylamino group; different biological activity |

| 3-Amino-2-methylpropanoic Acid | C5H11NO2 | Similar branched structure; different properties |

常见问题

Q. How should 4-amino-2,2-dimethylbutanoic acid hydrochloride be stored to ensure stability and prevent degradation?

Methodological Answer: Proper storage is critical for maintaining compound integrity. Based on analogous hydrochloride salts and related amino acids:

- Temperature: Store at 0–6°C in airtight containers to minimize hydrolysis or thermal decomposition .

- Humidity: Use desiccants (e.g., silica gel) to avoid moisture absorption, which can lead to clumping or chemical instability .

- Light Sensitivity: Protect from prolonged exposure to UV/visible light by using amber glass or light-resistant packaging .

Q. What analytical techniques are suitable for quantifying this compound in formulations?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is widely used for purity assessment and quantification:

- Column: Reverse-phase C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) .

- Mobile Phase: Phosphate buffer (pH 2.5–3.0) with methanol (70:30 v/v) to enhance retention and resolution .

- Detection: UV absorbance at 207–210 nm (optimal for amine and carboxylic acid moieties) .

- Calibration: Linear range of 1–10 μg/mL with R² > 0.999, validated via spike-and-recovery tests (recovery: 99.67–100.1%) .

Advanced Tip: Pair HPLC with mass spectrometry (LC-MS) for structural confirmation, especially when identifying degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields of this compound?

Methodological Answer: Yield inconsistencies often arise from reaction pH control or byproduct formation . Key optimization strategies:

- pH Monitoring: Maintain pH 6.5–7.5 during hydrochlorination to prevent over-acidification, which promotes side reactions (e.g., ester hydrolysis) .

- Purification: Use recrystallization from ethanol/water (1:3 v/v) to remove unreacted precursors. Monitor purity via TLC (silica gel, n-butanol/acetic acid/water = 4:1:1) .

- Byproduct Analysis: Characterize impurities (e.g., dimeric forms) using NMR (¹H, ¹³C) and adjust reaction time/temperature to suppress their formation .

Case Study: A 15% yield drop was traced to residual dimethylamine; adding a scavenger resin (e.g., Amberlyst®) improved yield to 82% .

Q. What experimental design considerations are critical for studying the compound’s biological activity?

Methodological Answer:

- Solubility: Pre-dissolve in sterile PBS (pH 7.4) at 37°C to achieve 10 mM stock. Vortex for 5 min and filter (0.22 μm) to ensure homogeneity .

- Dose-Response: Use logarithmic concentration ranges (1 nM–100 μM) to capture EC₅₀/IC₅₀ values. Include vehicle controls (e.g., PBS + 0.1% DMSO) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) for 30–60 min at 37°C. Analyze via LC-MS to quantify parent compound depletion .

Data Contradiction Example: Discrepancies in IC₅₀ values (e.g., 5 μM vs. 12 μM) may stem from differences in cell line viability assays (MTT vs. resazurin). Standardize protocols across replicates .

Q. How can spectral data (e.g., IR, NMR) be interpreted to confirm the compound’s structure?

Methodological Answer:

- IR Spectroscopy: Key peaks include:

- ¹H NMR (D₂O, 400 MHz):

- ¹³C NMR:

Validation Step: Compare with reference spectra from Perkin Elmer Starter Spectra Library (Entry: 25322-68-3) .

Methodological Best Practices

- Synthesis: Use Schlenk lines for air-sensitive reactions involving free amine intermediates .

- Safety: Follow NIOSH guidelines for PPE (gloves, goggles, lab coat) and fume hood use during handling .

- Data Reproducibility: Document reaction parameters (e.g., stirring speed, cooling rate) to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。